4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide
Description
Properties
CAS No. |
920270-08-2 |
|---|---|
Molecular Formula |
C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(4-hexoxyphenyl)-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C26H30N2O2/c1-2-3-4-7-20-30-25-15-13-22(14-16-25)21-9-11-23(12-10-21)26(29)28-19-17-24-8-5-6-18-27-24/h5-6,8-16,18H,2-4,7,17,19-20H2,1H3,(H,28,29) |
InChI Key |
ZFHZEMIYKHGWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling Reactions
One common approach for synthesizing this compound is through direct coupling reactions involving the biphenyl derivative and the hexyloxy group.
- Reagents : A biphenyl derivative with a suitable leaving group (e.g., halide) is reacted with a hexyloxy alcohol in the presence of a base.
- Conditions : The reaction is usually conducted in an organic solvent such as toluene or DMF at elevated temperatures (around 100°C).
- Yield : Typical yields range from 60% to 80%, depending on the specific reagents used and the reaction time.
Suzuki Coupling Reaction
Another effective method involves the Suzuki coupling reaction, which is particularly useful for forming carbon-carbon bonds.
- Reagents : This method utilizes a boronic acid derivative of the biphenyl compound along with a hexyloxy-substituted aryl halide.
- Catalyst : Palladium catalysts are often employed to facilitate the coupling.
- Conditions : The reaction is performed in a solvent like ethanol or water at temperatures between 80°C and 100°C.
- Yield : Yields can be quite high, often exceeding 85%, especially with optimized conditions.
Amide Formation
The final step in synthesizing 4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide involves forming an amide bond.
- Reagents : The carboxylic acid derivative (from biphenyl) reacts with an amine derived from pyridine.
- Conditions : This reaction typically occurs in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or DMSO at room temperature.
- Yield : The amide formation generally yields between 70% and 90%.
Summary of Reaction Conditions and Yields
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Coupling | Biphenyl derivative, Hexyloxy alcohol | Toluene, 100°C | 60 - 80 |
| Suzuki Coupling | Boronic acid, Aryl halide | Ethanol or water, 80 - 100°C | >85 |
| Amide Formation | Carboxylic acid derivative, Pyridine amine | DMF/DMSO, room temperature | 70 - 90 |
Mechanistic Insights
The mechanisms for these reactions often involve nucleophilic attack on electrophilic centers, facilitated by catalysts or bases that enhance reactivity. For instance:
In the Suzuki coupling, the palladium catalyst activates the aryl halide for nucleophilic attack by the boronic acid.
During amide formation, coupling agents like EDC activate the carboxylic acid to form an intermediate that readily reacts with the amine.
Chemical Reactions Analysis
Types of Reactions
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Hexyloxy group oxidation can yield hexanoic acid.
Reduction: Reduction of the carboxamide group can produce the corresponding amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or liquid crystals.
Mechanism of Action
The mechanism of action of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyridin-2-yl group can coordinate with metal ions, potentially affecting enzymatic activity or receptor binding. The biphenyl core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related biphenyl carboxamides:
*Estimated via analogy to ’s compound (logP 6.3), adjusted for pyridine’s polarity.
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : The hexyloxy chain may increase metabolic stability relative to shorter alkoxy groups (e.g., methoxy in ) but could also elevate CYP450-mediated oxidation risk .
Biological Activity
The compound 4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₂O₂
- Molecular Weight : 301.39 g/mol
The compound features a biphenyl core substituted with a hexyloxy group and a pyridine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 4.2 | Inhibition of cell proliferation through cell cycle arrest |
| A431 (Skin) | 3.8 | Inhibition of Stat3 phosphorylation |
These results indicate that the compound exhibits significant antiproliferative effects across different cancer types, with varying mechanisms primarily involving apoptosis and cell cycle modulation.
The biological activity of This compound is thought to be mediated through several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Inhibition of Oncogenic Signaling : The compound interferes with key signaling pathways such as Stat3, which is often constitutively activated in various cancers.
Study 1: Efficacy in Breast Cancer
A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, confirming its potential as a therapeutic agent for breast cancer.
Study 2: Skin Cancer Treatment
In A431 cells, the compound inhibited Stat3 activation, which is crucial for tumor growth and survival. This inhibition led to decreased expression of cyclin D1 and Bcl-2, promoting apoptosis and reducing tumorigenic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
